Bergamot oil

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

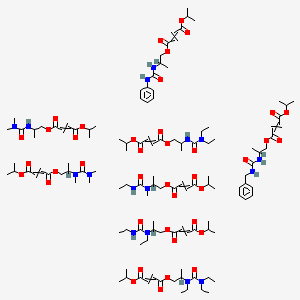

Molekularformel |

C123H198N16O40 |

|---|---|

Molekulargewicht |

2541.0 g/mol |

IUPAC-Name |

1-O-[2-(benzylcarbamoylamino)propyl] 4-O-propan-2-yl but-2-enedioate;1-O-[2-(diethylcarbamoylamino)propyl] 4-O-propan-2-yl but-2-enedioate;1-O-[2-[diethylcarbamoyl(ethyl)amino]propyl] 4-O-propan-2-yl but-2-enedioate;1-O-[2-(dimethylcarbamoylamino)propyl] 4-O-propan-2-yl but-2-enedioate;1-O-[2-[dimethylcarbamoyl(methyl)amino]propyl] 4-O-propan-2-yl but-2-enedioate;1-O-[2-[ethylcarbamoyl(methyl)amino]propyl] 4-O-propan-2-yl but-2-enedioate;1-O-[2-[ethyl(ethylcarbamoyl)amino]propyl] 4-O-propan-2-yl but-2-enedioate;1-O-[2-(phenylcarbamoylamino)propyl] 4-O-propan-2-yl but-2-enedioate |

InChI |

InChI=1S/C18H24N2O5.C17H22N2O5.C17H30N2O5.2C15H26N2O5.2C14H24N2O5.C13H22N2O5/c1-13(2)25-17(22)10-9-16(21)24-12-14(3)20-18(23)19-11-15-7-5-4-6-8-15;1-12(2)24-16(21)10-9-15(20)23-11-13(3)18-17(22)19-14-7-5-4-6-8-14;1-7-18(8-2)17(22)19(9-3)14(6)12-23-15(20)10-11-16(21)24-13(4)5;1-6-17(7-2)15(20)16-12(5)10-21-13(18)8-9-14(19)22-11(3)4;1-6-16-15(20)17(7-2)12(5)10-21-13(18)8-9-14(19)22-11(3)4;1-10(2)21-13(18)8-7-12(17)20-9-11(3)16(6)14(19)15(4)5;1-6-15-14(19)16(5)11(4)9-20-12(17)7-8-13(18)21-10(2)3;1-9(2)20-12(17)7-6-11(16)19-8-10(3)14-13(18)15(4)5/h4-10,13-14H,11-12H2,1-3H3,(H2,19,20,23);4-10,12-13H,11H2,1-3H3,(H2,18,19,22);10-11,13-14H,7-9,12H2,1-6H3;2*8-9,11-12H,6-7,10H2,1-5H3,(H,16,20);7-8,10-11H,9H2,1-6H3;7-8,10-11H,6,9H2,1-5H3,(H,15,19);6-7,9-10H,8H2,1-5H3,(H,14,18) |

InChI-Schlüssel |

YYNPHIWBEFSYTD-UHFFFAOYSA-N |

Kanonische SMILES |

CCNC(=O)N(C)C(C)COC(=O)C=CC(=O)OC(C)C.CCNC(=O)N(CC)C(C)COC(=O)C=CC(=O)OC(C)C.CCN(CC)C(=O)NC(C)COC(=O)C=CC(=O)OC(C)C.CCN(CC)C(=O)N(CC)C(C)COC(=O)C=CC(=O)OC(C)C.CC(C)OC(=O)C=CC(=O)OCC(C)NC(=O)NCC1=CC=CC=C1.CC(C)OC(=O)C=CC(=O)OCC(C)NC(=O)NC1=CC=CC=C1.CC(C)OC(=O)C=CC(=O)OCC(C)NC(=O)N(C)C.CC(C)OC(=O)C=CC(=O)OCC(C)N(C)C(=O)N(C)C |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Chemical Landscape of Bergamot Oil: A Gas Chromatographic Exploration

An In-depth Technical Guide for Researchers and Drug Development Professionals

Bergamot essential oil, derived from the rind of the citrus fruit Citrus bergamia, is a complex mixture of volatile compounds that contribute to its characteristic aroma and potential therapeutic properties. Gas chromatography (GC), often coupled with mass spectrometry (GC-MS), stands as the cornerstone analytical technique for elucidating the intricate chemical composition of this valuable essential oil. This technical guide provides a comprehensive overview of the chemical constituents of bergamot oil as determined by GC, details the experimental protocols for its analysis, and presents a visual workflow of the analytical process.

Quantitative Chemical Composition of this compound

The chemical profile of this compound is dominated by monoterpene hydrocarbons and oxygenated monoterpenes, with significant variability in the concentration of its major components influenced by factors such as geographic origin, cultivar, and extraction method.[1][2][3] The primary constituents consistently identified and quantified across numerous studies are limonene, linalyl acetate, linalool, γ-terpinene, and β-pinene.[4][5][6] A summary of the quantitative data for the key chemical components of this compound, as determined by gas chromatography, is presented in Table 1.

Table 1: Chemical Composition of this compound Determined by Gas Chromatography

| Compound | Percentage Range (%) | References |

| Limonene | 25.385 - 59.21 | [1][4][6][7][8][9][10] |

| Linalyl Acetate | 14.38 - 41.363 | [1][4][6][7][9][10][11] |

| Linalool | 1.7 - 22.681 | [1][4][6][7][9][10][11] |

| γ-Terpinene | 5.0 - 11.4 | [1][4][6][7][10][11] |

| β-Pinene | 2.9 - 12.802 | [1][4][6][7][9][10] |

| α-Pinene | 0.720 - 7.17 | [7][9][10] |

| Myrcene | 0.635 - 1.83 | [7][10][11] |

| Sabinene | 1.0 - 12.802 | [7][10] |

| Geranial | 0.3 - 0.494 | [7][10] |

| Neryl Acetate | 0.126 - 4.9 | [7][11] |

| Geranyl Acetate | 0.107 - 9.4 | [7][11] |

| (E)-α-Bergamotene | 0.162 - 0.437 | [4][7] |

| β-Bisabolene | 0.212 - 0.648 | [4][7][10] |

| Terpinen-4-ol | 0.008 - 0.042 | [7] |

| α-Terpineol | 0.030 - 0.126 | [7] |

Experimental Protocols for Gas Chromatographic Analysis

The accurate qualitative and quantitative analysis of this compound's chemical composition relies on meticulously executed experimental protocols. While specific parameters may be adjusted based on the analytical objectives, a general workflow and set of conditions are commonly employed.

Sample Preparation

Prior to injection into the gas chromatograph, the bergamot essential oil sample is typically diluted in a suitable solvent. A common approach involves dissolving a small volume (e.g., 1 µL) of the essential oil in a solvent such as dichloromethane (CH2Cl2) or pentane at a specific ratio (e.g., 1:100 mg/mL or 1:100 v/v).[1][2]

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS)

The diluted sample is then introduced into the GC or GC-MS system. The separation of the volatile compounds is achieved on a capillary column, and detection is performed by a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for both identification and quantification.

Typical GC and GC-MS Parameters:

-

Injection:

-

Capillary Column:

-

Stationary Phases: Non-polar or mid-polar columns are frequently used. Common examples include DB-5, HP-5MS, and SLB-5ms, which are typically 30 meters in length, with an internal diameter of 0.25 mm and a film thickness of 0.25 µm.[1][11] Chiral columns, such as those with β-cyclodextrin derivatives, are employed for the separation of enantiomers.[2][5][11]

-

-

Oven Temperature Program:

-

A temperature gradient is essential for the effective separation of the diverse range of compounds in this compound. A typical program starts at a lower temperature, which is then gradually increased.

-

Example Program 1: Initial temperature of 60 °C, followed by an increase of 3 °C/min up to 280 °C.[11]

-

Example Program 2: Initial temperature of 50 °C, with a ramp of 3 °C/min to 250 °C, held for 5 minutes.

-

Example Program 3: Initial temperature of 60 °C, increasing at 3 °C/min to 290 °C.[1]

-

-

Carrier Gas:

-

Detector:

-

Flame Ionization Detector (FID): The detector temperature is generally set higher than the final oven temperature, typically around 300 °C.[11]

-

Mass Spectrometer (MS): The MS parameters, such as the mass range (e.g., 41-300 amu) and interface temperature (e.g., 250 °C), are set to ensure the proper detection and identification of the eluted compounds.[2]

-

Compound Identification: The identification of individual components is achieved by comparing their retention times and mass spectra with those of authentic reference standards and with data from spectral libraries.[12]

Experimental Workflow Visualization

The logical flow of a typical gas chromatography experiment for the analysis of this compound is illustrated in the following diagram.

References

- 1. scielo.br [scielo.br]

- 2. tomsic.co.jp [tomsic.co.jp]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. mdpi.com [mdpi.com]

- 5. Bergamot essential oil - Wikipedia [en.wikipedia.org]

- 6. barefut.com [barefut.com]

- 7. Typical G.C. analysis [thegoodscentscompany.com]

- 8. accurateclinic.com [accurateclinic.com]

- 9. opus.govst.edu [opus.govst.edu]

- 10. funyu-store.b-cdn.net [funyu-store.b-cdn.net]

- 11. High Quality this compound from Greece: Chemical Analysis Using Chiral Gas Chromatography and Larvicidal Activity against the West Nile Virus Vector - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Rapid Analysisnof this compound and Patchouli Oil by Fast GC/MS : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

The Phytochemical Landscape of Citrus bergamia Essential Oil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Citrus bergamia Risso et Poiteau, commonly known as bergamot, is a citrus fruit cultivated primarily in the Calabria region of Italy. The essential oil extracted from its peel is a complex mixture of volatile and non-volatile compounds, renowned for its distinctive fragrance and diverse pharmacological activities. This technical guide provides an in-depth analysis of the phytochemical profile of bergamot essential oil, detailing its chemical composition, the methodologies for its characterization, and the molecular signaling pathways modulated by its key constituents. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the fields of natural product chemistry, pharmacology, and drug development.

Phytochemical Composition

The essential oil of Citrus bergamia is a multifaceted blend of monoterpenes, sesquiterpenes, and their oxygenated derivatives, along with a smaller non-volatile fraction containing coumarins and furanocoumarins. The volatile fraction constitutes approximately 93-96% of the oil, with the primary components being limonene, linalyl acetate, and linalool.[1][2] The relative abundance of these compounds can vary depending on factors such as the geographical origin, harvesting time, and extraction method.[3]

A summary of the quantitative composition of major phytochemicals found in Citrus bergamia essential oil, compiled from various studies, is presented in Table 1.

Table 1: Quantitative Phytochemical Profile of Citrus bergamia Essential Oil

| Compound Class | Compound | Concentration Range (%) |

| Monoterpene Hydrocarbons | Limonene | 25 - 59.21[1][4][5] |

| γ-Terpinene | 5 - 11[6] | |

| β-Pinene | 4 - 11[6] | |

| α-Pinene | 0.48 - 1.56[7][8] | |

| Monoterpene Esters | Linalyl Acetate | 15 - 40[1] |

| Monoterpene Alcohols | Linalool | 2 - 20[1] |

| Non-Volatile Furanocoumarins | Bergapten (5-methoxypsoralen) | ~0.2[1] |

| Bergamottin (5-geranyloxypsoralen) | Present[1] |

Experimental Protocols

The characterization of the phytochemical profile of bergamot essential oil is predominantly achieved through chromatographic techniques, particularly Gas Chromatography coupled with Mass Spectrometry (GC-MS).

Essential Oil Extraction

The most common method for obtaining bergamot essential oil is cold pressing of the fruit's peel (epicarp and mesocarp).[6] This mechanical process avoids the use of heat, which can degrade thermolabile compounds and alter the aromatic profile of the oil.[9] Hydrodistillation is another method used, which involves boiling the plant material with water and collecting the volatilized oil after condensation.[4][5]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the gold standard for the qualitative and quantitative analysis of volatile compounds in essential oils.[6] The following is a generalized protocol based on methodologies reported in the literature.[8][10][11]

Objective: To separate, identify, and quantify the volatile constituents of Citrus bergamia essential oil.

Materials and Equipment:

-

Citrus bergamia essential oil sample

-

Volumetric flasks and pipettes

-

Methanol or other suitable solvent[8]

-

Gas Chromatograph (GC) system equipped with a Mass Spectrometer (MS) detector

-

Capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d. x 0.25 µm film thickness)[8]

-

Helium (carrier gas)

-

Computer with GC-MS software and a mass spectral library (e.g., NIST, Wiley)

Procedure:

-

Sample Preparation: Prepare a diluted solution of the bergamot essential oil in a suitable solvent (e.g., 1 µL of essential oil in 1 mL of methanol).[8]

-

GC-MS System Setup:

-

Injector: Set the injector temperature to 250 °C. Use a split injection mode with a split ratio of 1:25 or 1:100.[8][10]

-

Oven Temperature Program: A typical temperature program starts at an initial temperature of 60°C, holds for a few minutes, and then ramps up to a final temperature of around 240-250°C at a rate of 3°C/minute.[8]

-

Carrier Gas: Use Helium at a constant flow rate of approximately 1 mL/min.[11]

-

MS Detector: Set the ion source temperature to around 230°C and the quadrupole temperature to 150°C. Acquire mass spectra in the electron ionization (EI) mode at 70 eV over a mass range of m/z 40-500.

-

-

Injection: Inject 1 µL of the prepared sample into the GC-MS system.

-

Data Acquisition: Acquire the total ion chromatogram (TIC) and the corresponding mass spectra for each separated peak.

-

Component Identification: Identify the individual components by comparing their mass spectra with those in a reference mass spectral library (e.g., NIST, Wiley). Further confirmation is achieved by comparing their calculated retention indices (RI) with literature values.

-

Quantification: Determine the relative percentage of each component by integrating the peak area in the TIC.

Visualization of Methodologies and Pathways

Experimental Workflow

The general workflow for the phytochemical analysis of Citrus bergamia essential oil is depicted below.

Signaling Pathways of Key Phytochemicals

The major volatile components of bergamot essential oil, including limonene, linalool, and linalyl acetate, have been shown to modulate various intracellular signaling pathways, contributing to their observed pharmacological effects.

Limonene: This monoterpene has been reported to exhibit anticancer properties by influencing pathways involved in apoptosis and cell cycle regulation.[9][12]

Linalool and Linalyl Acetate: These compounds have demonstrated anti-inflammatory effects, in part, through the modulation of the NF-κB signaling pathway.[13][14]

Conclusion

The essential oil of Citrus bergamia possesses a rich and complex phytochemical profile, dominated by limonene, linalyl acetate, and linalool. The precise quantification and identification of these and other minor components are crucial for understanding the oil's quality, authenticity, and pharmacological properties. Standardized experimental protocols, primarily based on GC-MS, are essential for reproducible and reliable characterization. Furthermore, the elucidation of the molecular mechanisms through which the key constituents exert their biological effects, such as the modulation of apoptosis and inflammatory signaling pathways, provides a scientific basis for their potential therapeutic applications. This guide serves as a foundational resource for further research and development in the promising field of bergamot essential oil.

References

- 1. D-Limonene Is a Potential Monoterpene to Inhibit PI3K/Akt/IKK-α/NF-κB p65 Signaling Pathway in Coronavirus Disease 2019 Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Linalool Impress Colorectal Cancer Deterioration by Mediating AKT/mTOR and JAK2/STAT3 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. An Easy-To-Understand Guide To GCMS Testing For Essential Oils [newdirectionsaromatics.com]

- 7. academics.su.edu.krd [academics.su.edu.krd]

- 8. scitepress.org [scitepress.org]

- 9. Anticancer activity of limonene: A systematic review of target signaling pathways | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. Gas chromatography – Mass spectrometry (GC-MS) profiling reveals newly described bioactive compounds in Citrullus colocynthis (L.) seeds oil extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Biochemical significance of limonene and its metabolites: future prospects for designing and developing highly potent anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. tandfonline.com [tandfonline.com]

A Technical Guide to the Identification of Volatile and Non-Volatile Fractions in Bergamot Oil

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bergamot (Citrus bergamia, Risso et Poiteau) essential oil is a complex natural product extensively utilized in the fragrance, cosmetic, food, and pharmaceutical industries.[1] It is composed of two primary fractions: a volatile fraction, which constitutes the majority of the oil (typically 93-96%) and is responsible for its characteristic aroma, and a smaller non-volatile fraction (4-7%) that contributes to the oil's fixative properties and contains compounds with significant biological activities.[2] A thorough understanding of the chemical composition of both fractions is crucial for quality control, authentication, and the exploration of new therapeutic applications. This guide provides a comprehensive overview of the chemical constituents of bergamot oil's volatile and non-volatile fractions, along with detailed experimental protocols for their identification and quantification.

Chemical Composition of this compound Fractions

The composition of this compound can vary depending on factors such as the cultivar, geographical origin, ripeness of the fruit, and the extraction method employed. However, a general profile of the major components in each fraction can be established.

Volatile Fraction

The volatile fraction is predominantly composed of monoterpene and sesquiterpene hydrocarbons, as well as their oxygenated derivatives such as esters, alcohols, and aldehydes.[2] The key components that define the aromatic profile of this compound are limonene, linalyl acetate, and linalool.[3]

Table 1: Major Volatile Compounds in this compound

| Compound | Chemical Class | Typical Percentage Range (%) |

| Limonene | Monoterpene Hydrocarbon | 30 - 45[4] |

| Linalyl Acetate | Monoterpene Ester | 22 - 36[4] |

| Linalool | Monoterpene Alcohol | 3 - 15[4] |

| γ-Terpinene | Monoterpene Hydrocarbon | 6 - 10[4] |

| β-Pinene | Monoterpene Hydrocarbon | 5.5 - 9.5[4] |

| Sabinene | Monoterpene Hydrocarbon | Present |

| β-Bisabolene | Sesquiterpene Hydrocarbon | 0.3 - 0.55[4] |

| Geranial | Monoterpene Aldehyde | 0.25 - 0.5[4] |

Non-Volatile Fraction

The non-volatile residue of this compound is rich in oxygenated heterocyclic compounds, primarily coumarins and furanocoumarins.[5] These compounds are of significant interest due to their photosensitizing properties and other biological activities.[2] Bergapten and bergamottin are the most prominent furanocoumarins found in this compound.[5]

Table 2: Major Non-Volatile Compounds in this compound

| Compound | Chemical Class |

| Bergapten (5-methoxypsoralen) | Furanocoumarin |

| Bergamottin (5-geranyloxypsoralen) | Furanocoumarin |

| Citropten (5,7-dimethoxycoumarin) | Coumarin |

| 5-Geranyloxy-7-methoxycoumarin | Coumarin |

Experimental Protocols

The identification and quantification of the volatile and non-volatile fractions of this compound require distinct analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is the gold standard for analyzing the volatile components, while high-performance liquid chromatography (HPLC) is typically employed for the non-volatile fraction.

Analysis of the Volatile Fraction by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a standard method for the analysis of the volatile components of this compound.

1. Sample Preparation:

-

Dilute the bergamot essential oil with a suitable solvent, such as hexane or ethanol, to an appropriate concentration (e.g., 1% v/v).[6]

2. GC-MS Instrumentation and Conditions:

-

Gas Chromatograph (GC):

-

Column: DB-5 fused silica capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.[7]

-

Injector: Split/splitless injector.

-

Injector Temperature: 250 °C.[8]

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.3 mL/min).[8]

-

Oven Temperature Program:

-

Injection Volume: 1 µL.

-

Split Ratio: 1:100.[8]

-

-

Mass Spectrometer (MS):

3. Data Analysis:

-

Identify the individual components by comparing their mass spectra with those in a reference library (e.g., NIST, Wiley).[9]

-

Confirm identifications by comparing their retention indices with published data.

-

Quantify the relative percentage of each component by peak area normalization.

Analysis of the Non-Volatile Fraction by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general procedure for the separation and quantification of coumarins and furanocoumarins in this compound.

1. Sample Preparation:

-

Dilute the this compound in a suitable solvent, such as methanol or acetonitrile (e.g., 20 µL of oil in 980 µL of methanol).[10]

-

Filter the sample through a 0.45 µm syringe filter before injection.

2. HPLC Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a diode-array detector (DAD) or UV detector.

-

Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[2]

-

Mobile Phase:

-

Flow Rate: 1.0 mL/min.[2]

-

Column Temperature: 30 °C.

-

Injection Volume: 10-20 µL.[2]

-

Detection:

-

DAD or UV detector set at a wavelength suitable for the detection of coumarins and furanocoumarins (e.g., 315 nm).[1]

-

3. Data Analysis:

-

Identify the compounds by comparing their retention times and UV spectra with those of authentic standards.

-

Quantify the compounds using an external standard calibration curve.

Experimental and Logical Workflows

The following diagrams illustrate the key workflows for the identification and analysis of the volatile and non-volatile fractions of this compound.

Caption: Overall workflow for this compound analysis.

Caption: GC-MS workflow for volatile fraction analysis.

Caption: HPLC workflow for non-volatile fraction analysis.

References

- 1. agilent.com [agilent.com]

- 2. sci.unich.it [sci.unich.it]

- 3. Rapid Analysisnof this compound and Patchouli Oil by Fast GC/MS : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 4. Analysis of lemon and bergamot essential oils by HPLC with microbore columns | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 7. researchgate.net [researchgate.net]

- 8. accurateclinic.com [accurateclinic.com]

- 9. vipsen.vn [vipsen.vn]

- 10. shimadzu.com [shimadzu.com]

An In-depth Technical Guide to the Major Chemical Constituents of Bergamot Essential Oil

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bergamot essential oil (BEO), derived from the peel of the Citrus bergamia fruit, is a complex mixture of volatile and non-volatile compounds. This technical guide provides a comprehensive overview of its major chemical constituents, with a focus on quantitative analysis, experimental methodologies for its characterization, and the biosynthetic pathways of its key components. The information is tailored for researchers, scientists, and professionals in drug development who are interested in the pharmacological and chemical properties of this essential oil.

Introduction

Bergamot essential oil is widely utilized in the fragrance, food, and pharmaceutical industries for its distinctive aroma and therapeutic properties.[1][2][3] Its biological activities, which include antimicrobial, anti-inflammatory, and anxiolytic effects, are attributed to its unique chemical composition.[4][5][6] A thorough understanding of its chemical profile is therefore crucial for quality control, standardization, and the exploration of its potential therapeutic applications.

Major Chemical Constituents

The chemical composition of bergamot essential oil is dominated by monoterpene hydrocarbons and esters. The volatile fraction constitutes approximately 95% of the oil, with the remaining 5% being a non-volatile fraction containing coumarins and furanocoumarins.[7] The primary constituents of the volatile fraction are limonene, linalyl acetate, linalool, γ-terpinene, and β-pinene.[3][7]

Quantitative Analysis of Major Volatile Compounds

The relative abundance of the major volatile constituents can vary depending on factors such as the geographical origin, ripeness of the fruit, and the extraction method employed.[4] The following table summarizes the typical percentage range of the most abundant compounds found in cold-pressed bergamot essential oil.

| Constituent | Chemical Class | Typical Percentage Range (%) | References |

| Limonene | Monoterpene Hydrocarbon | 27.4 - 52.0 | [4][8] |

| Linalyl Acetate | Monoterpene Ester | 17.1 - 40.4 | [4][8] |

| Linalool | Monoterpene Alcohol | 1.7 - 20.6 | [4][8] |

| γ-Terpinene | Monoterpene Hydrocarbon | 5.0 - 11.4 | [4][8] |

| β-Pinene | Monoterpene Hydrocarbon | 4.4 - 11.0 | [4][8] |

Key Non-Volatile Compounds

The non-volatile fraction of bergamot essential oil is notable for the presence of furanocoumarins, such as bergapten and bergamottin.[7] These compounds are of particular interest due to their photosensitizing properties.[7]

Experimental Protocols for Chemical Analysis

The standard method for the qualitative and quantitative analysis of bergamot essential oil is Gas Chromatography coupled with Mass Spectrometry (GC-MS).

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol provides a typical workflow for the analysis of BEO.

Objective: To identify and quantify the volatile chemical constituents of bergamot essential oil.

Instrumentation:

-

Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID) for quantification and a Mass Spectrometer (MS) for identification.

-

Capillary Column: A non-polar column, such as a DB-5 or equivalent (e.g., 30 m length, 0.25 mm internal diameter, 0.25 µm film thickness), is commonly used.[8]

Sample Preparation:

-

Dilute the bergamot essential oil sample in a suitable solvent, such as dichloromethane (CH2Cl2), to a concentration of approximately 1 mg/mL.[8]

GC-MS Conditions:

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[8]

-

Injector Temperature: 260 °C.[8]

-

Injection Mode: Split injection with a split ratio of 1:40.[8]

-

Oven Temperature Program:

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: 40-400 amu.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Data Analysis:

-

Identification: Identify the individual components by comparing their mass spectra with reference spectra in a mass spectral library (e.g., NIST, Wiley) and by comparing their retention indices with literature values.

-

Quantification: Determine the relative percentage of each component by integrating the peak areas from the FID chromatogram.

References

- 1. Linalyl acetate Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. Bergamot Oil - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scielo.br [scielo.br]

- 5. researchgate.net [researchgate.net]

- 6. Recent updates on bioactive properties of linalool - Food & Function (RSC Publishing) [pubs.rsc.org]

- 7. Bergamot essential oil - Wikipedia [en.wikipedia.org]

- 8. scielo.br [scielo.br]

The Neuropharmacological Landscape of Bergamot Essential Oil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bergamot essential oil (BEO), derived from the rind of the citrus fruit Citrus bergamia, has a long history of use in traditional medicine for its purported anxiolytic and antidepressant effects. This guide provides a comprehensive overview of the neuropharmacological properties of BEO, with a focus on its mechanisms of action, supported by quantitative data from preclinical studies. Detailed experimental protocols for key behavioral and neurochemical assays are provided to facilitate further research in this area. Furthermore, intricate signaling pathways and experimental workflows are visualized using Graphviz to offer a clear and concise understanding of the complex interactions of BEO within the central nervous system. This document is intended to serve as a technical resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of bergamot essential oil for neurological and psychiatric disorders.

Introduction

Bergamot essential oil is a complex mixture of volatile compounds, with linalool, linalyl acetate, limonene, and various terpenes being its principal components.[1] These constituents are believed to act synergistically to exert a range of neuropharmacological effects, including anxiolytic, antidepressant, analgesic, and neuroprotective activities. This guide delves into the scientific evidence underpinning these effects, presenting data in a structured format to aid in comparative analysis and future research design.

Quantitative Data on Neuropharmacological Effects

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of bergamot essential oil on rodent models of anxiety, depression, and stress.

Table 1: Anxiolytic Effects of Bergamot Essential Oil in Rodent Models

| Experimental Model | Species | BEO Administration | Key Findings | Reference(s) |

| Elevated Plus Maze (EPM) | Rat | Inhalation (1%, 2.5%, 5%) | - Increased percentage of open arm entries at 1% and 2.5%.- Increased percentage of time spent in open arms at 2.5% and 5%.- Increased total arm entries at 5%. | [2][3] |

| Rat | Intraperitoneal (500 µL/kg) | - Trend towards an increase in time spent in open arms. | [4][5] | |

| Open Field Test (OFT) | Rat | Intraperitoneal (250, 500 µL/kg) | - Decreased frequencies of crossing, rearing, and wall-rearing.- Increased immobility time. | [5][6] |

| Rat | Intraperitoneal (500 µL/kg) | - Reduced crossing and wall rearing frequencies. | [7][8][9] |

Table 2: Antidepressant-like Effects of Bergamot Essential Oil in the Forced Swim Test (FST)

| Species | BEO Administration | Key Findings | Reference(s) |

| Rat | Inhalation (2.5%) | - Significantly decreased immobility time. | [10] |

| Rat | Intraperitoneal (250, 500 µL/kg) | - Significantly increased immobility time. | [4][5][6] |

Table 3: Neurochemical and Endocrine Effects of Bergamot Essential Oil

| Parameter | Brain Region/Sample | Species | BEO Administration | Key Findings | Reference(s) |

| Amino Acid Neurotransmitters | Hippocampus | Rat | Intraperitoneal (100 µL/kg) | - Significantly elevated extracellular levels of aspartate, glycine, and taurine (Ca²⁺-dependent). | [11][12] |

| Hippocampus | Rat | Intracerebral perfusion | - Increased extracellular levels of aspartate, glycine, taurine, GABA, and glutamate (Ca²⁺-independent). | [11][12] | |

| Corticosterone | Plasma | Rat | Inhalation (2.5%) | - Attenuated the stress-induced increase in plasma corticosterone. | [2][3] |

| 5-Hydroxytryptamine (5-HT) | Serum | Rat | Inhalation | - Upregulated serum 5-HT levels in chronically stressed rats. | [13][14] |

| Insulin-like Growth Factor 1 (IGF-1) | Serum, Cerebrospinal Fluid (CSF) | Rat | Inhalation | - Upregulated IGF-1 levels in serum and CSF of chronically stressed rats. | [13][14] |

| Interleukin-1β (IL-1β) | Serum | Rat | Inhalation | - Downregulated serum IL-1β levels in chronically stressed rats. | [13][14] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Behavioral Assays

The EPM is a widely used model to assess anxiety-like behavior in rodents.[15][16][17]

-

Apparatus: A plus-shaped maze elevated from the floor, consisting of two open arms and two enclosed arms of equal dimensions. For rats, the arms are typically 50 cm long and 10 cm wide, with the enclosed arms having 40 cm high walls.

-

Procedure:

-

Acclimatize the animal to the testing room for at least 1 hour before the experiment.

-

Administer BEO or vehicle control as per the study design (e.g., inhalation for a specified duration or intraperitoneal injection at a specific time point before the test).[4]

-

Place the animal in the center of the maze, facing one of the open arms.

-

Allow the animal to explore the maze for a 5-minute period.

-

Record the session using a video camera positioned above the maze.

-

-

Data Analysis: Score the following parameters:

-

Time spent in the open arms.

-

Time spent in the closed arms.

-

Number of entries into the open arms.

-

Number of entries into the closed arms.

-

Total number of arm entries. Anxiolytic effects are indicated by a significant increase in the time spent and/or the number of entries into the open arms.

-

The OFT is used to assess general locomotor activity and anxiety-related behaviors in a novel environment.[5][6][18][19]

-

Apparatus: A square arena with high walls, typically made of a non-reflective material. For rats, a common size is 100 cm x 100 cm with 40 cm high walls. The floor is often divided into a grid of equal squares.

-

Procedure:

-

Acclimatize the animal to the testing room.

-

Administer BEO or vehicle control.[6]

-

Place the animal in the center of the open field arena.

-

Allow the animal to explore the arena for a predetermined period (e.g., 5-20 minutes).

-

Record the session with a video tracking system.

-

-

Data Analysis: Analyze the following parameters:

-

Total distance traveled.

-

Time spent in the center of the arena versus the periphery.

-

Frequency of rearing (standing on hind legs).

-

Frequency of grooming.

-

Immobility time. A decrease in time spent in the center, reduced exploration, and increased immobility can be indicative of anxiety-like behavior.

-

The FST is a common model to screen for antidepressant-like activity.[4][10][20][21]

-

Apparatus: A transparent cylindrical container filled with water. For rats, the cylinder is typically 40 cm high and 18-20 cm in diameter, filled with water (23-25°C) to a depth of 30 cm.[10]

-

Procedure:

-

Pre-test session (Day 1): Place the animal in the cylinder for a 15-minute period. This induces a state of helplessness.

-

Remove the animal, dry it, and return it to its home cage.

-

Test session (Day 2): 24 hours after the pre-test, administer BEO or vehicle control.

-

Place the animal back into the cylinder for a 5-6 minute session.

-

Record the session for later analysis.

-

-

Data Analysis: Score the duration of immobility during the last 4 minutes of the test session. Immobility is defined as the state where the animal makes only the minimal movements necessary to keep its head above water. A significant decrease in immobility time is indicative of an antidepressant-like effect.

Neurochemical and Histological Assays

This technique is used to measure extracellular levels of neurotransmitters in specific brain regions of freely moving animals.[11][12][22][23][24][25]

-

Procedure:

-

Surgically implant a microdialysis probe into the target brain region (e.g., hippocampus).

-

Allow the animal to recover from surgery.

-

On the day of the experiment, connect the probe to a microinfusion pump and a fraction collector.

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

-

Collect dialysate samples at regular intervals (e.g., every 20 minutes).

-

Administer BEO and continue collecting samples to measure changes in neurotransmitter levels.

-

-

Analysis: Analyze the collected dialysates using high-performance liquid chromatography (HPLC) with electrochemical or fluorescence detection to quantify the concentrations of neurotransmitters such as glutamate, GABA, serotonin, and dopamine.

ELISA is a widely used method for quantifying proteins and hormones such as corticosterone, 5-HT, IGF-1, and IL-1β in biological samples.

-

Sample Preparation: Collect blood (for plasma or serum) or dissect specific brain regions. Homogenize brain tissue in an appropriate lysis buffer.

-

Procedure (General):

-

Coat a 96-well plate with a capture antibody specific for the target molecule.

-

Add the prepared samples and standards to the wells.

-

Incubate to allow the target molecule to bind to the capture antibody.

-

Wash the plate to remove unbound substances.

-

Add a detection antibody that is also specific for the target molecule and is conjugated to an enzyme (e.g., horseradish peroxidase).

-

Incubate and wash again.

-

Add a substrate that will be converted by the enzyme to produce a colored product.

-

Measure the absorbance of the colored product using a microplate reader.

-

-

Data Analysis: Generate a standard curve from the absorbance values of the standards. Use this curve to determine the concentration of the target molecule in the samples.

These histological techniques are used to visualize neuronal morphology and assess neuroplasticity.[13][14]

-

Nissl Staining:

-

Perfuse the animal with a fixative (e.g., 4% paraformaldehyde).

-

Dissect the brain and post-fix it.

-

Cryoprotect the brain in sucrose solutions.

-

Section the brain using a cryostat or microtome.

-

Mount the sections on slides.

-

Stain the sections with a Nissl stain (e.g., cresyl violet), which binds to the Nissl bodies (rough endoplasmic reticulum) in the cytoplasm of neurons.

-

Dehydrate, clear, and coverslip the slides.

-

Examine under a microscope to assess neuronal density and morphology.

-

-

Golgi-Cox Staining:

-

Immerse fresh, unfixed brain tissue in a Golgi-Cox solution (a mixture of potassium dichromate, mercuric chloride, and potassium chromate) for an extended period.

-

Transfer the tissue to a cryoprotectant solution.

-

Section the brain into thick sections (e.g., 100-200 µm).

-

Mount the sections on slides.

-

Develop the stain by treating the sections with ammonium hydroxide.

-

Dehydrate, clear, and coverslip.

-

Analyze the impregnated neurons to study dendritic branching, length, and spine density.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by bergamot essential oil and a typical experimental workflow for its neuropharmacological evaluation.

Anxiolytic Mechanisms of Bergamot Essential Oil

Caption: Anxiolytic signaling pathways of Bergamot Essential Oil.

Experimental Workflow for Preclinical Evaluation

Caption: Preclinical evaluation workflow for Bergamot Essential Oil.

Discussion and Future Directions

The evidence presented in this guide strongly suggests that bergamot essential oil possesses significant neuropharmacological properties, particularly in the domains of anxiolysis and mood regulation. The multi-target nature of BEO, involving modulation of several key neurotransmitter systems and the HPA axis, makes it a promising candidate for the development of novel therapeutics for psychiatric and neurological disorders.

Future research should focus on:

-

Clinical Trials: Well-controlled clinical trials in human subjects are necessary to validate the preclinical findings and establish the efficacy and safety of BEO for conditions such as anxiety and depression.

-

Component Analysis: Further investigation into the specific contributions of individual components of BEO (e.g., linalool, linalyl acetate) to its overall neuropharmacological profile is warranted.

-

Chronic Dosing Studies: Most preclinical studies have focused on acute administration. Long-term studies are needed to evaluate the effects of chronic BEO exposure.

-

Mechanism of Action: While significant progress has been made, the precise molecular targets and downstream signaling cascades of BEO's components require further elucidation.

Conclusion

This technical guide has synthesized the current understanding of the neuropharmacological properties of bergamot essential oil. By providing a structured overview of the quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action, this document aims to serve as a valuable resource for the scientific community. The compelling preclinical evidence encourages further investigation into the therapeutic potential of BEO, which may pave the way for new, nature-derived treatments for a range of neurological and psychiatric conditions.

References

- 1. researchgate.net [researchgate.net]

- 2. Acute effects of bergamot oil on anxiety-related behaviour and corticosterone level in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bergamot Essential Oil Attenuates Anxiety-Like Behaviour in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Bergamot Essential Oil Attenuates Anxiety-Like Behaviour in Rats | MDPI [mdpi.com]

- 6. Role of 5-HT1A Receptor in the Anxiolytic-Relaxant Effects of Bergamot Essential Oil in Rodent - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anxiolytic-Like Effects of Bergamot Essential Oil Are Insensitive to Flumazenil in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. jmatonline.com [jmatonline.com]

- 10. The essential oil of bergamot enhances the levels of amino acid neurotransmitters in the hippocampus of rat: implication of monoterpene hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Bergamot essential oil improves CUMS‐induced depression‐like behaviour in rats by protecting the plasticity of hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Elevated plus maze protocol [protocols.io]

- 15. researchgate.net [researchgate.net]

- 16. meliordiscovery.com [meliordiscovery.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. The Forced Swim Test as a Model of Depressive-like Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 22. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]

- 23. In vivo microdialysis--a new approach to the analysis of neurotransmitters in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Bergamot essential oil improves CUMS-induced depression-like behaviour in rats by protecting the plasticity of hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the In Vitro Antimicrobial Spectrum of Bergamot Oil

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro antimicrobial properties of bergamot essential oil (BEO), derived from the peel of Citrus bergamia. Bergamot oil has demonstrated a broad spectrum of activity against various pathogenic and spoilage microorganisms, including Gram-positive and Gram-negative bacteria, as well as a range of fungi. This document synthesizes key quantitative data, details common experimental methodologies, and visualizes the processes and proposed mechanisms of action to support further research and development in this area.

Chemical Composition of Bergamot Essential Oil

The antimicrobial effects of this compound are attributed to its complex chemical composition. The primary constituents, which collectively account for over 90% of the oil, are monoterpenes and their derivatives. The main active components include limonene, linalyl acetate, linalool, γ-terpinene, and β-pinene[1][2]. The exact percentages of these compounds can vary based on the geographical origin, harvesting time, and extraction method used[1][3].

Quantitative Antimicrobial Spectrum

The efficacy of this compound and its various extracts has been quantified against a wide array of microorganisms. The following tables summarize the Minimum Inhibitory Concentration (MIC) and other antimicrobial data from several key studies.

| Bacterial Strain | Type | BEO Formulation | MIC (% v/v) | MIC (µg/mL) | Reference |

| Staphylococcus aureus ATCC 25923 | Gram (+) | BEO | 0.5 | - | [1] |

| Staphylococcus aureus ATCC 29213 | Gram (+) | BEO | 0.5 | - | [1] |

| Staphylococcus aureus ATCC 43300 (MRSA) | Gram (+) | BEO | 1 | - | [1] |

| Staphylococcus aureus | Gram (+) | BEO (from SC-CO2) | - | 31.25 | [4] |

| Staphylococcus aureus | Gram (+) | BEO | - | >2000 | [3][5] |

| Enterococcus faecalis ATCC 29212 | Gram (+) | BEO | 2 | - | [1] |

| Staphylococcus epidermidis | Gram (+) | BEO | - | 2000 | [6] |

| Streptococcus pyogenes | Gram (+) | BEO | - | 2000 | [6] |

| Escherichia coli ATCC 25922 | Gram (-) | BEO | 1 | - | [1] |

| Escherichia coli ATCC 35218 | Gram (-) | BEO | 2 | - | [1] |

| Escherichia coli | Gram (-) | BEO (from SC-CO2) | - | 500 | [4] |

| Escherichia coli | Gram (-) | BEO | - | 2000 | [3][5] |

| Pseudomonas aeruginosa | Gram (-) | BEO | - | 4000 | [6] |

| Klebsiella pneumoniae ATCC 13883 | Gram (-) | BEO | 4 | - | [1] |

| Klebsiella pneumoniae ATCC 70063 | Gram (-) | BEO | 4 | - | [1] |

Note: BEO exhibits stronger activity against Gram-positive bacteria compared to Gram-negative bacteria, which is likely due to the structural differences in their cell walls[1]. The outer membrane of Gram-negative bacteria may limit the penetration of the oil's active components[1].

| Fungal Strain | Type | BEO Formulation | MIC Range (% v/v) | MIC90 (% v/v) | Reference |

| Candida spp. (40 clinical isolates) | Yeast | Natural Essence | - | 5 (at 24h) | [7] |

| Candida spp. (40 clinical isolates) | Yeast | Furocoumarin-free | - | 2.5 (at 24h) | [7] |

| Candida spp. (40 clinical isolates) | Yeast | Distilled Extract | - | 1.25 (at 24h) | [7] |

| Dermatophytes (92 clinical isolates) | Mold | Natural Essence | 0.156 - 2.5 | - | [8][9] |

| Dermatophytes (92 clinical isolates) | Mold | Furocoumarin-free | 0.08 - 1.25 | - | [8][9] |

| Dermatophytes (92 clinical isolates) | Mold | Distilled Extract | 0.02 - 2.5 | - | [8][9] |

Note: The distilled and furocoumarin-free extracts of this compound often show enhanced antifungal activity compared to the natural essence[7][8][9].

Experimental Protocols

The antimicrobial activity of this compound is predominantly evaluated using standardized methods from the Clinical and Laboratory Standards Institute (CLSI).

This method is widely used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Preparation of Inoculum:

-

Bacterial or fungal strains are cultured on appropriate agar plates (e.g., Mueller Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi) at 37°C for 18-24 hours.

-

Colonies are suspended in sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. The final inoculum concentration in the test wells is typically 5 x 10⁵ CFU/mL. For dermatophytes, an inoculum of 1-3 x 10³ CFU/mL is used[8][9].

-

-

Preparation of this compound Dilutions:

-

A stock solution of this compound is prepared. An emulsifying agent like Tween 20 or DMSO may be used to ensure solubility in the broth medium[10].

-

Serial two-fold dilutions of the oil are prepared in a liquid growth medium (e.g., Cation-Adjusted Mueller Hinton Broth for bacteria, RPMI 1640 for fungi) in 96-well microtiter plates[1][7].

-

-

Inoculation and Incubation:

-

Each well is inoculated with the standardized microbial suspension.

-

Positive (broth + inoculum) and negative (broth only) controls are included.

-

The plates are incubated at 37°C for 24-48 hours.

-

-

Determination of MIC:

-

Following the MIC determination, an aliquot (typically 10 µL) is taken from each well that shows no visible growth.

-

The aliquot is subcultured onto an appropriate agar medium.

-

Plates are incubated at 37°C for 24-48 hours.

-

The MBC or MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Visualizations: Workflows and Mechanisms

Caption: Workflow for determining MIC and MBC/MFC of this compound.

While the precise signaling pathways are still under investigation, the primary antimicrobial mechanism of this compound and its terpene components is believed to involve the disruption of microbial cell membrane integrity.

Caption: Proposed mechanism of this compound's antimicrobial activity.

This lytic effect on the cell membrane leads to increased permeability, leakage of vital intracellular contents, and ultimately, cell death[2]. Confocal laser scanning microscopy has confirmed compromised membrane integrity and damage in bacteria treated with this compound extract[10]. This multi-target mechanism makes the development of microbial resistance more difficult compared to single-target antibiotics.

Conclusion

Bergamot essential oil demonstrates significant in vitro antimicrobial activity against a broad range of bacteria and fungi. Its effectiveness, particularly of its distilled and furocoumarin-free formulations, suggests potential applications in clinical and industrial settings. The data compiled in this guide serves as a foundational resource for professionals engaged in the research and development of new antimicrobial agents derived from natural sources. Further studies are warranted to elucidate the specific molecular targets and signaling pathways involved, and to evaluate the in vivo efficacy and safety of this compound for therapeutic applications.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. scielo.br [scielo.br]

- 4. researchgate.net [researchgate.net]

- 5. Characterization of bergamot essential oil: chemical, microbiological and colloidal aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. In vitro activity of bergamot natural essence and furocoumarin-free and distilled extracts, and their associations with boric acid, against clinical yeast isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In vitro activity of Citrus bergamia (bergamot) oil against clinical isolates of dermatophytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Citrus bergamia: Kinetics of Antimicrobial Activity on Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Analysis of Bergamot Oil Aromatherapy for Anxiolytic Applications

A Technical Guide for Researchers and Drug Development Professionals

The use of aromatherapy as a complementary approach to manage anxiety has gained considerable traction, with Bergamot essential oil (BEO), derived from Citrus bergamia, emerging as a significant candidate for its anxiolytic properties. This document provides a comprehensive overview of the clinical evidence supporting the use of BEO aromatherapy, detailing experimental protocols, summarizing quantitative outcomes, and visualizing proposed mechanisms of action.

Clinical Efficacy: A Review of Quantitative Data

Multiple clinical trials have investigated the effects of BEO aromatherapy on both psychological and physiological markers of anxiety. The findings from these studies, while often conducted with small sample sizes, consistently suggest a positive effect in reducing anxiety and stress.[1] The data from key studies are summarized below for comparative analysis.

Table 1: Summary of Clinical Studies on Psychological Outcomes of Bergamot Oil Aromatherapy

| Study Population | Intervention | Outcome Measure | Key Findings | Citation(s) |

| 109 Patients Awaiting Ambulatory Surgery | Inhalation of BEO vs. water vapor | State-Trait Anxiety Inventory (STAI) | Significant reduction in STAI scores in the BEO group compared to the control group. | [2] |

| 48 University Students | BEO spray vs. placebo spray before bed and upon waking for 1 week | Depression Anxiety Stress Scales-21 (DASS-21) | Significant improvement in depression, anxiety, and stress scores in the BEO group. | [3] |

| 57 Visitors in a Mental Health Clinic Waiting Room | 15 minutes of BEO inhalation vs. control | Positive and Negative Affect Scale (PANAS) | 17% increase in positive feelings in the BEO group compared to the control. | [4] |

| 41 Healthy Females | 15 minutes of BEO vapor inhalation | Profile of Mood States, STAI, Fatigue Self-Check List | Improved scores for negative emotions and fatigue. | [5][6] |

| Patients with Substance Use Disorder | BEO aroma inhaler vs. standard care | DASS-21 | Significant improvement in depression (P = 0.007) and anxiety (P = 0.013) subscales in the intervention group. | [7] |

Table 2: Summary of Clinical Studies on Physiological Outcomes of this compound Aromatherapy

| Study Population | Intervention | Outcome Measure | Key Findings | Citation(s) |

| Patients before Laparoscopic Cholecystectomy | Inhalation of 3% BEO | Salivary Alpha Amylase, Salivary Cortisol | Significant reduction in salivary alpha amylase (a stress marker). | [[“]][[“]] |

| 41 Healthy Females | 15 minutes of BEO vapor inhalation | Salivary Cortisol, Heart Rate Variability (HRV) | Significantly lower salivary cortisol levels; increased high-frequency HRV, indicating increased parasympathetic activity. | [5][6][[“]][[“]] |

| Patients Awaiting Ambulatory Surgery | Inhalation of BEO | Heart Rate, Blood Pressure | Significant decrease in heart rate and systolic blood pressure compared to baseline. | [2] |

| School Teachers in High-Stress Environment | Short-term BEO exposure | Blood Pressure, Heart Rate | Measurable decreases in blood pressure and heart rate. | [[“]] |

Detailed Experimental Protocols

Understanding the methodologies employed in these clinical studies is critical for interpretation and replication. Below are detailed protocols from key cited experiments.

2.1 Protocol: Watanabe et al. (2015) - Effects on Healthy Females

-

Objective: To evaluate the psychological and physiological effects of BEO vapor inhalation.[6]

-

Study Design: A randomized crossover study design involving three experimental conditions: rest only (R), rest with water vapor (RW), and rest with water vapor plus BEO (RWB).[5][6]

-

Intervention: Participants were exposed to each condition for 15 minutes.[5][6]

-

Data Collection:

-

Physiological: Saliva samples were collected immediately after each 15-minute session to analyze cortisol levels via ELISA. Heart rate variability was measured throughout the session to calculate high-frequency (HF) activity, an indicator of parasympathetic nervous system activation.[6]

-

Psychological: Following a 10-minute rest period after the intervention, participants completed the Profile of Mood States, the State-Trait Anxiety Inventory (STAI), and a Fatigue Self-Check List.[6]

-

-

Control: The "rest with water vapor" (RW) condition served as the placebo control to differentiate the effects of BEO from the potential effects of inhaling humidified air.[6]

2.2 Protocol: Randomized Controlled Trial in Preoperative Patients

-

Objective: To assess the anxiolytic effect of BEO aromatherapy on patients awaiting ambulatory surgery.[2]

-

Participants: 109 preoperative patients.[2]

-

Study Design: A randomized controlled trial.[2]

-

Intervention: The experimental group was exposed to bergamot essential oil aromatherapy.[2]

-

Data Collection:

-

Control: The control group was exposed to water vapor.[2]

-

Key Finding: A greater reduction in preoperative anxiety was observed in all patients exposed to BEO aromatherapy compared to the control group.[2]

Visualizing Workflows and Mechanisms

To elucidate the processes involved in both the research and the potential biological action of BEO, the following diagrams are provided.

Animal studies provide a basis for understanding the potential neurobiological mechanisms of BEO. Research suggests that BEO's anxiolytic effects are mediated through the modulation of various neurotransmitter systems and specific neural circuits.[[“]][[“]]

Mechanisms of Action

The anxiolytic effects of BEO are believed to stem from a multi-faceted interaction with the central nervous system.

-

Neural Circuit Activation: Preclinical research has identified a specific neural circuit where BEO activates glutamatergic projections from the anterior olfactory nucleus to GABAergic neurons in the anterior cingulate cortex.[[“]][13] This activation leads to the inhibition of local glutamatergic neurons, resulting in reduced anxiety-like behaviors.[13]

-

Neurotransmitter Modulation: Animal studies suggest that BEO's effects are linked to the modulation of serotonergic (specifically 5-HT1A receptors) and GABAergic pathways.[[“]][[“]][14] The presence of linalool and linalyl acetate in BEO is thought to contribute significantly to these effects.[7][15]

-

HPA Axis Attenuation: BEO has been shown to reduce stress-induced corticosterone levels, indicating an effect on the hypothalamic-pituitary-adrenal (HPA) axis, a key regulator of the body's stress response.[[“]][14][15] This is supported by clinical findings of reduced salivary cortisol in human subjects.[[“]][[“]][[“]]

Conclusion and Future Directions

The available clinical data provides consistent, albeit preliminary, evidence for the anxiolytic properties of this compound aromatherapy. It has been shown to reduce subjective feelings of anxiety and positively modulate physiological stress markers such as heart rate, blood pressure, and cortisol levels.[2][[“]][[“]] The proposed mechanisms involve complex interactions with neural circuits and neurotransmitter systems within the brain.[[“]]

However, the field is limited by studies with small sample sizes and short-term interventions.[1][[“]] For drug development professionals, future research should focus on:

-

Larger, more robust randomized controlled trials with standardized protocols.

-

Elucidation of dose-response relationships and optimal delivery methods.

-

Further investigation into the specific molecular targets of BEO's primary chemical constituents.

While BEO shows promise as a complementary therapy for anxiety, more rigorous research is required to fully establish its efficacy and mechanisms of action for broader clinical application.[1][[“]]

References

- 1. caringsunshine.com [caringsunshine.com]

- 2. The Anxiolytic Effect of Aromatherapy on Patients Awaiting Ambulatory Surgery: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Relieving psychological stress and improving sleep quality by bergamot essential oil use before bedtime and upon awakening: A randomized crossover trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. anandaapothecary.com [anandaapothecary.com]

- 6. researchgate.net [researchgate.net]

- 7. Using an aromatherapy intervention with Citrus bergamia (bergamot) essential oil in adults in treatment for substance use disorder: A randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 8. consensus.app [consensus.app]

- 9. consensus.app [consensus.app]

- 10. consensus.app [consensus.app]

- 11. consensus.app [consensus.app]

- 12. consensus.app [consensus.app]

- 13. A Neural Circuit For Bergamot Essential Oil-Induced Anxiolytic Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Therapeutic Effect and Mechanisms of Essential Oils in Mood Disorders: Interaction between the Nervous and Respiratory Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ajqr.org [ajqr.org]

- 16. consensus.app [consensus.app]

analgesic effects of bergamot oil in preclinical models

An in-depth analysis of the preclinical data reveals Bergamot Essential Oil (BEO) as a promising candidate for pain management, demonstrating significant analgesic and anti-inflammatory properties across various animal models. This technical guide synthesizes the available quantitative data, details the experimental protocols used, and illustrates the proposed mechanisms of action.

Overview of Analgesic Properties

Bergamot Essential Oil, derived from the peel of Citrus bergamia, is traditionally used in aromatherapy to alleviate stress and pain.[1] Preclinical studies have substantiated these claims, showing that BEO is effective in models of neuropathic, inflammatory, and nociceptive pain.[2][3][4] The primary active constituents responsible for these effects are believed to be linalool, linalyl acetate, and d-limonene.[5][6][7] Research indicates that BEO can modulate the perception of pain by interacting with endogenous opioid, glutamatergic, and inflammatory pathways.[3][4][8] Notably, furocoumarin-free BEO fractions (BEO-FF) are often used in studies to avoid the phototoxicity associated with compounds like bergapten.[5][9]

Quantitative Data from Preclinical Models

The analgesic and anti-allodynic effects of Bergamot Essential Oil and its components have been quantified in several key preclinical studies. The data is summarized below for direct comparison.

Table 1: Neuropathic Pain Models

| Animal Model | Pain Model | Compound Administered | Route of Administration | Dosage/Concentration | Key Findings |

| Mouse | Spinal Nerve Ligation (SNL) | Bergamot EO (BEO) | Subcutaneous (s.c.) | 1 ml/kg (daily for 7 days) | Attenuated mechanical allodynia (p < 0.05).[1][2] |

| Mouse | Partial Sciatic Nerve Ligation (PSNL) | Bergamot EO (BEO) | Intraplantar (i.pl.) | 20 µ g/paw | Induced a local anti-allodynic effect (p < 0.01).[1][2] |

| Mouse | Partial Sciatic Nerve Ligation (PSNL) | Linalool | Intraplantar (i.pl.) | 10 µ g/paw | Produced a local, long-lasting anti-allodynic effect.[1][2] |

| Mouse | Partial Sciatic Nerve Ligation (PSNL) | Bergamot EO (BEO) | Inhalation | 0.004 - 400 µl/cage | Did not affect mechanical allodynia, suggesting the mechanism is not mediated by the olfactory system.[10][11] |

| Mouse | Neuropathic Pain (model not specified) | Bergamot EO (BEO) | Intraplantar (i.pl.) | 5.0 µg (inactive dose) | When combined with low-dose morphine (4.0–64 µg), induced a dose-dependent analgesic effect.[1][2] |

| Mouse | Neuropathic Pain (model not specified) | Linalool | Intraplantar (i.pl.) | 2.5 µg (inactive dose) | In combination with low-dose morphine, produced a significant analgesic effect.[1][2] |

Table 2: Inflammatory Pain Models

| Animal Model | Pain Model | Compound Administered | Route of Administration | Dosage/Concentration | Key Findings |

| Rat | Carrageenan-induced Paw Edema | Bergamot EO (BEO) | Not specified | ED₅₀: 0.079 mL/kg | Exhibited significant anti-inflammatory activity.[7][12] |

| Rat | Carrageenan-induced Paw Edema | Bergamot EO - Furocoumarin Free (BEO-FF) | Oral (p.o.) | 86.2 & 431.2 mg/kg | Significantly inhibited paw edema from 1 to 5 hours post-injection (p < 0.01). Reduced levels of IL-1β, IL-6, TNF-α, and PGE₂.[5][13] |

| Mouse | Acetic Acid-induced Writhing | BEO-FF | Oral (p.o.) | 86.2 & 431.2 mg/kg | Reduced abdominal writhes by 86% and 70% respectively (p < 0.001 and p < 0.01).[5] |

| Mouse | Acetic Acid-induced Writhing | (-)-Linalool | Intraperitoneal (i.p.) | 25 - 75 mg/kg | Induced a significant reduction in writhing, which was reversed by naloxone and atropine.[14][15] |

| Mouse | Formalin Test | Bergamot EO (BEO) | Inhalation | Volume-dependent | Reduced licking/biting time in a volume- and time-dependent manner.[16][17] |

| Mouse | Formalin Test | BEO Decolored Fraction (DEC) | Inhalation | 800 µL | Significantly reduced licking/biting behavior during the second phase (p < 0.001).[16] |

| Mouse | Formalin Test | BEO, Linalool, Linalyl Acetate | Transdermal | Not specified | All compounds significantly decreased licking/biting time in both early and late phases.[6] |

Table 3: Nociceptive and Thermal Pain Models

| Animal Model | Pain Model | Compound Administered | Route of Administration | Dosage/Concentration | Key Findings |

| Mouse | Hot Plate Test | BEO-FF | Oral (p.o.) | 86.2 mg/kg | Significantly increased reaction time at 2 and 3 hours post-treatment (p < 0.05 and p < 0.001), suggesting central analgesic effects.[5] |

| Mouse | Hot Plate Test | (-)-Linalool | Intraperitoneal (i.p.) | 100 mg/kg | Produced a significant increase in pain latency.[14][15] |

| Mouse | Capsaicin Test | Bergamot EO (BEO) | Intraplantar (i.pl.) | Not specified | Inhibited nociceptive behavioral effects; this was reversed by naloxone, indicating opioid system involvement.[4][18] |

| Mouse | Capsaicin Test | Linalool | Intraplantar (i.pl.) | Not specified | Showed similar naloxone-reversible antinociceptive effects to BEO.[4][18] |

| Mouse | Capsaicin Test | Linalyl Acetate | Intraplantar (i.pl.) | Not specified | Showed similar naloxone-reversible antinociceptive effects to BEO.[4][18] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. The following protocols are synthesized from the cited literature.

Neuropathic Pain Models

-

Partial Sciatic Nerve Ligation (PSNL) and Spinal Nerve Ligation (SNL):

-

Animal Model: Male ddY-strain mice or other appropriate rodent models are used.[19]

-

Anesthesia: Animals are anesthetized using an appropriate agent (e.g., pentobarbital).

-

Surgical Procedure:

-

PSNL: The common sciatic nerve is exposed at the thigh level. A tight ligation is performed around approximately one-third to one-half of the nerve diameter using a silk suture.[10]

-

SNL: The L5 spinal nerve is isolated and tightly ligated.

-

-

Post-Operative Care: Animals are monitored during recovery. Behavioral testing typically begins several days post-surgery, allowing for the development of neuropathic pain symptoms like allodynia.[8]

-

Assessment (Mechanical Allodynia): The paw withdrawal threshold is measured using von Frey filaments. The filaments are applied to the plantar surface of the hind paw, and the force required to elicit a withdrawal response is recorded. A lower threshold in the operated paw compared to baseline or the contralateral paw indicates allodynia.[1][11]

-

Inflammatory Pain Models

-

Carrageenan-Induced Paw Edema:

-

Animal Model: Wistar or Sprague-Dawley rats are commonly used.[5][7]

-

Treatment Administration: BEO or its fractions are administered, typically orally (p.o.) or intraperitoneally (i.p.), approximately 1 hour before the inflammatory insult.[5]

-

Induction: A sub-plantar injection of carrageenan (e.g., 0.1 mL of a 1% solution in saline) is administered into the right hind paw.[5][7]

-

Assessment: Paw volume is measured using a plethysmometer at baseline and at set intervals (e.g., every hour for 5 hours) after the carrageenan injection. The percentage increase in paw volume indicates the extent of edema.[5]

-

Biochemical Analysis: At the end of the experiment, animals are euthanized, and tissue from the inflamed paw is homogenized to measure levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and other mediators like prostaglandin E2 (PGE₂) via ELISA.[5][20]

-

-

Acetic Acid-Induced Writhing Test:

-

Treatment: Test compounds (e.g., BEO-FF) are administered orally or intraperitoneally 30-60 minutes prior to induction.[5]

-

Induction: An intraperitoneal injection of acetic acid (e.g., 0.6% solution) is administered.

-

Assessment: Immediately after injection, the number of abdominal constrictions (writhes) is counted for a defined period (e.g., 20-30 minutes). A reduction in the number of writhes compared to a vehicle control group indicates an analgesic effect.[5][13]

-

Formalin Test:

-

Treatment: BEO or its components are administered via various routes (inhalation, transdermal, intraplantar) either before or immediately after formalin injection.[6][16]

-

Induction: A small volume (e.g., 20 µL) of dilute formalin (e.g., 2% in saline) is injected into the plantar surface of a hind paw.[17]

-

Assessment: The cumulative time the animal spends licking or biting the injected paw is recorded. The response is biphasic: the early phase (0-10 minutes) represents direct nociceptor activation, while the late phase (10-30 minutes) involves central sensitization and inflammatory processes.[16][21]

Nociceptive and Thermal Pain Models

-

Hot Plate Test:

-

Animal Model: Mice are placed on a heated surface maintained at a constant temperature (e.g., 55 ± 0.5 °C).[5]

-

Treatment: The test substance is administered, and the animal is tested at various time points (e.g., 60, 120, 180 minutes post-treatment).[5]

-

Assessment: The latency to a nociceptive response (e.g., paw licking, jumping) is recorded. An increase in latency time compared to baseline or a control group indicates a central analgesic effect. A cut-off time is used to prevent tissue damage.[5][14]

-

Signaling Pathways and Mechanisms of Action

The analgesic effects of BEO are multifactorial, involving interactions with several key signaling systems.

-

Opioidergic System: A primary mechanism is the activation of the peripheral opioid system. The analgesic effects of BEO, linalool, and linalyl acetate in the capsaicin and formalin tests are reversed by the opioid antagonist naloxone.[4][14][18] This suggests an interaction with peripheral µ-opioid receptors. Furthermore, BEO can synergistically enhance the analgesic effect of low-dose morphine, indicating a valuable potential for combination therapy.[1][2][3]

-

Anti-Inflammatory Pathways: BEO and its constituents demonstrate potent anti-inflammatory activity. In the carrageenan model, BEO-FF significantly reduced the production of key pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6.[5][13] It also decreased levels of prostaglandin E₂ (PGE₂) and nitrite/nitrate in paw exudates, indicating an inhibition of inflammatory mediators and oxidative stress.[5][20] Linalool and linalyl acetate also contribute significantly to these anti-inflammatory effects.[22]

-

Glutamatergic and Other Systems: BEO has been shown to modulate the synaptic release of glutamate, a key excitatory neurotransmitter in pain pathways.[3][8] The antinociceptive activity of linalool has also been linked to the blockade of NMDA receptors (a type of glutamate receptor) and interactions with cholinergic and dopaminergic systems.[23][24] Recent evidence also points to the inhibition of the TRPA1 ion channel, a sensor for irritants expressed on sensory neurons, as a mechanism for the analgesic effects of linalyl acetate.[25][26]

Visualizations

Experimental Workflow and Signaling Diagrams

References

- 1. researchgate.net [researchgate.net]

- 2. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 3. Essential oil of bergamot with analgesic properties: Unical research is sponsored by Por Calabria - Bergamot Calabria [bergamotcalabria.it]

- 4. Rational Basis for the Use of Bergamot Essential Oil in Complementary Medicine to Treat Chronic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanisms Underlying the Anti-Inflammatory Activity of Bergamot Essential Oil and Its Antinociceptive Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Translational Value of the Transdermal Administration of Bergamot Essential Oil and of Its Fractions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ejgm.co.uk [ejgm.co.uk]

- 8. Frontiers | Efficacy of Essential Oils in Pain: A Systematic Review and Meta-Analysis of Preclinical Evidence [frontiersin.org]

- 9. myessentialcollection.com [myessentialcollection.com]

- 10. Behavioral Effects of Continuously Administered Bergamot Essential Oil on Mice With Partial Sciatic Nerve Ligation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Behavioral Effects of Continuously Administered Bergamot Essential Oil on Mice With Partial Sciatic Nerve Ligation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. iasp-pain.org [iasp-pain.org]

- 14. (-)-Linalool produces antinociception in two experimental models of pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. Antinociceptive effect of inhalation of the essential oil of bergamot in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. accurateclinic.com [accurateclinic.com]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. Effects of (-)-linalool in the acute hyperalgesia induced by carrageenan, L-glutamate and prostaglandin E2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. benchchem.com [benchchem.com]

- 25. Linalyl acetate exerts analgesic effects by inhibiting nociceptive TRPA1 in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Linalyl acetate exerts analgesic effects by inhibiting nociceptive TRPA1 in mice. | Semantic Scholar [semanticscholar.org]

cardiovascular effects of bergamot polyphenolic fraction

An In-depth Technical Guide on the Cardiovascular Effects of Bergamot Polyphenolic Fraction

Audience: Researchers, scientists, and drug development professionals.

Introduction

Citrus bergamia, or bergamot, is a citrus fruit predominantly cultivated in the Calabria region of Southern Italy. While its essential oil is widely used in perfumery and aromatherapy, the fruit's juice and albedo are rich in a unique profile of polyphenolic flavonoids. This Bergamot Polyphenolic Fraction (BPF) is distinguished by a high concentration of specific flavanones, including neoeriocitrin, neohesperidin, and naringin, alongside unique 3-hydroxy-3-methylglutaryl (HMG) flavanones like brutieridin and melitidin.[1][2][3]

Emerging preclinical and clinical research has identified BPF as a potent nutraceutical for managing cardiometabolic risk factors.[2] Its pleiotropic effects extend beyond simple lipid-lowering to encompass improvements in endothelial function, and reductions in oxidative stress and inflammation, positioning it as a significant area of interest for cardiovascular research and therapeutic development.[1][4] This guide provides a detailed overview of the cardiovascular effects of BPF, focusing on its mechanisms of action, quantitative clinical data, and key experimental methodologies.

Mechanisms of Action

The cardiovascular benefits of BPF are attributed to its multi-targeted mechanism of action, which includes direct enzymatic inhibition, modulation of key signaling pathways, and potent antioxidant and anti-inflammatory activity.

Lipid Metabolism Regulation

BPF's primary and most well-documented effect is its ability to modulate lipid profiles. This is achieved through two principal mechanisms: inhibition of cholesterol synthesis and activation of AMP-activated protein kinase (AMPK).

-

HMG-CoA Reductase Inhibition: Similar to statins, BPF inhibits HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1] Unique flavonoids, brutieridin and melitidin, are believed to be direct inhibitors of this enzyme.[1] This inhibition reduces endogenous cholesterol production in the liver.

-

AMPK Activation: The flavonoid naringin, present in BPF, has been shown to activate AMPK.[5] AMPK is a central regulator of cellular energy homeostasis. Its activation improves lipid profiles, enhances glucose uptake, and reduces insulin resistance, mimicking some of the metabolic benefits of drugs like metformin.[2][5]

Endothelial Function and Vasodilation